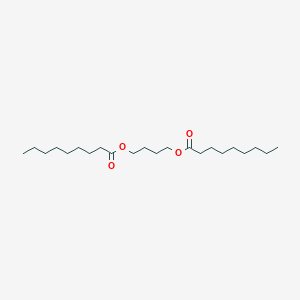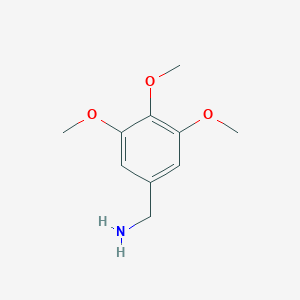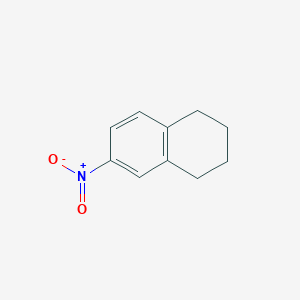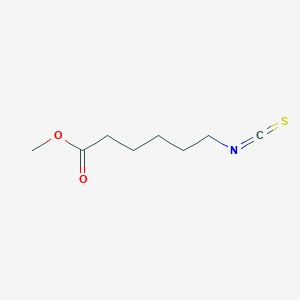![molecular formula C24H20 B102450 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro CAS No. 17341-02-5](/img/structure/B102450.png)
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro, also known as DiEtbzCDDTH, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a polycyclic aromatic hydrocarbon that has a unique structure and properties, which make it a promising candidate for different applications.
Mecanismo De Acción
The mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is not well understood. However, it is believed that the unique structure of this compound plays a significant role in its properties and potential applications. The polycyclic aromatic hydrocarbon structure of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro allows for efficient charge transport, making it a promising candidate for use in organic electronics.
Efectos Bioquímicos Y Fisiológicos
There is limited information available regarding the biochemical and physiological effects of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have good stability under ambient conditions, making it a promising candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its excellent charge-transport properties, which make it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in organic electronics. Other potential future directions include investigating the use of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro in other applications, such as in the development of new materials and in the field of biotechnology.
Conclusion:
In conclusion, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has excellent charge-transport properties, making it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple, and it has low cytotoxicity. However, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro involves the reaction of 1,2,3,4-tetrahydrodibenzo[a,g]cyclododecene with ethylene gas in the presence of a palladium catalyst. This reaction leads to the formation of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro with a yield of around 60%. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have excellent charge-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Propiedades
Número CAS |
17341-02-5 |
|---|---|
Nombre del producto |
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro |
Fórmula molecular |
C24H20 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene |
InChI |
InChI=1S/C24H20/c1-2-6-22-18-10-9-17(21(22)5-1)13-14-19-11-12-20(16-15-18)24-8-4-3-7-23(19)24/h1-12H,13-16H2 |
Clave InChI |
FETNXYIKSUXFQS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
SMILES canónico |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
Otros números CAS |
17341-02-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



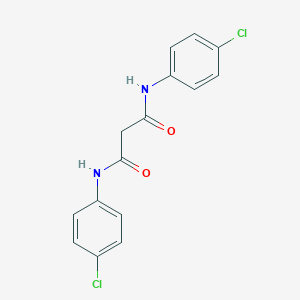

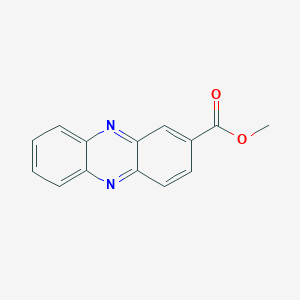
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
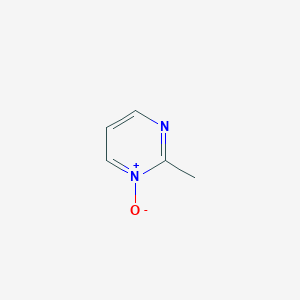

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

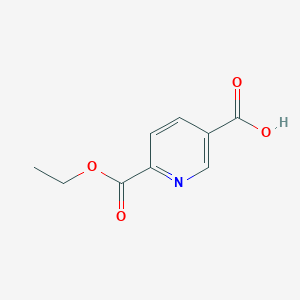
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
